REACTION_CXSMILES
|
Cl.[OH:2]C1N=CC(NC(C2C=CC=CN=2)=O)=CC=1.[CH3:18][N:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:20](Cl)=[O:21].N12CCN(CC1)CC2.O>CN(C)C=O.ClCCl>[CH3:18][N:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:20](=[O:2])[OH:21] |f:0.1|
|
Name
|
pyridine-2-carboxylic acid (6-hydroxy-pyridin-3-yl)-amide hydrochloride
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.OC1=CC=C(C=N1)NC(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solids were isolated by suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2, ethyl acetate:heptane 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(O)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 126.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |